molecular formula C6H6F2N2O B3237547 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1391732-92-5

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B3237547
CAS No.: 1391732-92-5
M. Wt: 160.12 g/mol
InChI Key: RJLGMZCITXSMOE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a chemical compound with the molecular formula C6H6F2N2O. It is characterized by the presence of a pyrazole ring fused with a tetrahydropyran ring, and two fluorine atoms attached to the fourth carbon of the pyrazole ring.

Preparation Methods

Chemical Reactions Analysis

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,4-difluoro-5,7-dihydro-1H-pyrano[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-11-2-5-4(6)1-9-10-5/h1H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLGMZCITXSMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2)C(CO1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219656
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391732-92-5
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391732-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 2
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 3
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 4
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 5
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 6
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

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